SR1664 -

SR1664

Catalog Number: EVT-282610
CAS Number:
Molecular Formula: C33H29N3O5
Molecular Weight: 547.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4'-[(2,3-Dimethyl-5-{[(1s)-1-(4-nitrophenyl)ethyl]carbamoyl}-1h-indol-1-yl)methyl]biphenyl-2-carboxylic acid, also known as SR1664, is a synthetically derived compound extensively studied for its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [, ]. This receptor plays a crucial role in various biological processes, including glucose and lipid metabolism, adipocyte differentiation, and inflammatory responses [, , ]. Unlike traditional PPARγ agonists like thiazolidinediones (TZDs), SR1664 functions as a non-agonist, exhibiting a distinct mechanism of action that leads to anti-diabetic effects without the adverse effects associated with full agonists [, , ].

Future Directions
  • Improving Pharmacokinetic Properties: Research efforts should focus on optimizing SR1664's pharmacokinetic properties, particularly its solubility and bioavailability, to enhance its therapeutic potential [, ].

Thiazolidinediones (TZDs)

  • Compound Description: TZDs, including rosiglitazone and pioglitazone, are a class of antidiabetic drugs that act as full agonists of PPARγ. They are known for their robust insulin-sensitizing effects. [, ]
  • Relevance: TZDs are structurally distinct from SR1664, which is a non-agonist PPARγ ligand. [, ] While both TZDs and SR1664 demonstrate antidiabetic effects, TZDs are associated with significant side effects like fluid retention and weight gain, while SR1664 aims to mitigate these issues. [, , , , ]

Rosiglitazone (ROS)

  • Compound Description: Rosiglitazone is a specific TZD drug and a full PPARγ agonist used to treat type 2 diabetes. It exerts its antidiabetic effect by increasing insulin sensitivity. []
  • Relevance: Similar to other TZDs, rosiglitazone differs structurally from SR1664. [, ] Although both compounds demonstrate antidiabetic properties, rosiglitazone can induce fluid retention, a side effect not observed with SR1664. []

SR11023

  • Compound Description: SR11023 is an optimized antidiabetic drug derived from SR1664 through structure-activity relationship studies. It displays similar cellular activity to SR1664 but with improved pharmacokinetics. []
  • Relevance: SR11023 is structurally related to SR1664 and shares its non-agonist binding properties to PPARγ. [] It represents a significant advancement over SR1664 due to its enhanced pharmacokinetic profile while maintaining the desired antidiabetic effects.
  • Compound Description: GQ16 is a partial PPARγ agonist belonging to the thiazolidinedione class of drugs. It has been shown to promote the "browning" of white adipose tissue. []
  • Relevance: GQ16 and SR1664 are distinct PPARγ ligands with different binding modes and functional outcomes. [] GQ16 acts as a partial agonist, whereas SR1664 is a non-agonist. [] They highlight the diversity of pharmacological profiles possible through PPARγ modulation.

MRL24

  • Compound Description: MRL24 is a partial PPARγ agonist. It exhibits insulin-sensitizing effects similar to TZDs in obese diabetic mice. []
  • Relevance: MRL24, as a partial agonist, and SR1664, as a non-agonist, showcase diverse pharmacological approaches to modulate PPARγ activity. [] They highlight the potential of developing antidiabetic drugs with improved safety profiles by fine-tuning PPARγ activity.

SR10171 and SR2595

  • Compound Description: SR10171 and SR2595 are inverse agonists of PPARγ. They exhibit similar insulin-sensitizing efficacy as TZDs in obese diabetic mice. []
  • Relevance: SR10171 and SR2595, along with SR1664, belong to a class of PPARγ modulators that are not full agonists. [] They exemplify the possibility of achieving therapeutic benefits through mechanisms other than full PPARγ activation.
Overview

SR1664 is a synthetic compound that functions as a selective modulator of the peroxisome proliferator-activated receptor gamma, a crucial target in the treatment of type 2 diabetes and metabolic disorders. Unlike classical agonists such as rosiglitazone, SR1664 exhibits non-agonistic properties, making it an interesting candidate for further research and potential therapeutic applications. This compound has garnered attention for its unique mechanism of action and its ability to influence insulin sensitivity without the full activation of the receptor.

Source and Classification

SR1664 was developed as part of ongoing research into selective PPAR gamma ligands. It belongs to a class of compounds that are designed to interact with the PPAR gamma receptor in a manner distinct from traditional agonists. The classification of SR1664 as a non-agonist or partial agonist highlights its potential to modulate receptor activity without eliciting the full spectrum of effects associated with complete agonists.

Synthesis Analysis

The synthesis of SR1664 involves several steps that utilize standard organic chemistry techniques. The compound was synthesized through a series of reactions starting from commercially available precursors. Key methods include:

  1. Formation of Key Intermediates: Initial steps often involve the formation of key intermediates through nucleophilic substitutions or coupling reactions.
  2. Purification: Each intermediate is purified using chromatographic techniques to ensure high purity before proceeding to the next step.
  3. Final Assembly: The final structure is assembled through careful control of reaction conditions, including temperature and solvent choice, to optimize yield and selectivity.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary but generally follow established protocols for similar compounds.

Molecular Structure Analysis

The molecular structure of SR1664 has been characterized using various spectroscopic methods, including nuclear magnetic resonance spectroscopy and X-ray crystallography. Key features include:

  • Core Structure: SR1664 contains a phenyl-substituted nitro group that plays a critical role in its binding affinity and selectivity for the PPAR gamma receptor.
  • Binding Mode: Structural studies indicate that SR1664 binds to the ligand-binding domain of PPAR gamma, interacting with key residues that influence receptor conformation and activity.

Data obtained from these analyses suggest that SR1664 adopts a unique binding orientation compared to classical agonists, which may contribute to its distinct pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and functionalization of SR1664 include:

  1. Nucleophilic Substitution Reactions: These are employed to introduce functional groups that enhance binding affinity.
  2. Coupling Reactions: Often used to form carbon-carbon bonds, critical for building the core structure.
  3. Deprotection Steps: If protecting groups are used during synthesis, deprotection reactions are necessary to yield the final active compound.

Each reaction is optimized for yield and purity, with conditions carefully monitored to prevent side reactions.

Mechanism of Action

SR1664 operates through a unique mechanism that differs from traditional PPAR gamma agonists. Its action can be summarized as follows:

  • Selective Modulation: Instead of fully activating PPAR gamma, SR1664 selectively modulates its activity, potentially influencing coactivator recruitment differently than classical ligands.
  • Impact on Insulin Sensitivity: Studies have shown that SR1664 improves insulin sensitivity without promoting adipogenesis, making it a promising candidate for diabetes treatment.
  • Phosphorylation Effects: SR1664 has been shown to block Cdk5-mediated phosphorylation of PPAR gamma, which is associated with obesity-related insulin resistance.

This mechanism suggests that SR1664 may offer therapeutic benefits while minimizing adverse effects commonly associated with full agonists.

Physical and Chemical Properties Analysis

The physical and chemical properties of SR1664 contribute significantly to its function:

  • Molecular Weight: The molecular weight is crucial for understanding its pharmacokinetics.
  • Solubility: Solubility profiles inform formulation strategies for effective delivery.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.

Analyses often reveal data on melting points, solubility in various solvents, and stability under different pH conditions, all critical for drug development.

Applications

SR1664 holds promise in several scientific applications:

  • Diabetes Research: As a selective PPAR gamma modulator, it is being investigated for its potential to treat type 2 diabetes by improving insulin sensitivity without causing weight gain.
  • Metabolic Disorders: Its unique mechanism may provide insights into treating other metabolic disorders linked to PPAR gamma dysfunction.
  • Drug Development: The compound serves as a lead structure for developing new therapies aimed at managing metabolic diseases with fewer side effects than existing treatments.
Chemical Characterization of SR1664

Structural Identity and Synthetic Derivation

SR1664 (CAS# 1338259-05-4) is a structurally optimized non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor gamma (PPARγ) modulator. Its systematic IUPAC name is (S)-4'-((2,3-dimethyl-5-(1-(4-nitrophenyl)ethylcarbamoyl)-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid, with a molecular formula of C₃₃H₂₉N₃O₅ and a molecular weight of 547.61 g/mol [1] [8]. The compound features a chiral center derived from the (S)-1-(4-nitrophenyl)ethyl group, which is critical for its stereoselective interaction with PPARγ. Key structural components include:

  • A biphenyl-carboxylic acid moiety that facilitates hydrogen bonding with Ser289, His323, and Tyr473 residues in the PPARγ ligand-binding domain (LBD).
  • A dimethyl indole scaffold that occupies the hydrophobic region between helix 3 (H3) and the β3-β4 loop, blocking cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation.
  • A 4-nitro phenyl group that enhances ligand-receptor affinity through van der Waals interactions [4] [8].

Synthesis of SR1664 proceeds via a multi-step route:

  • Oxidative cyclization of a dicarboxylic acid precursor to form the indole core.
  • Chiral resolution to isolate the (S)-enantiomer.
  • Amide coupling between the indole-5-carboxylic acid and (S)-1-(4-nitrophenyl)ethylamine.
  • Final purification via reverse-phase HPLC, yielding >98% purity (confirmed by HPLC) [8].

Table 1: Structural and Physicochemical Properties of SR1664

PropertyValue
CAS Number1338259-05-4
Molecular FormulaC₃₃H₂₉N₃O₅
Exact Mass547.2107 Da
Elemental AnalysisC, 72.38%; H, 5.34%; N, 7.67%; O, 14.61%
Solubility (DMSO)100 mg/mL (182.62 mM)
SMILESO=C(C1=CC=CC=C1C2=CC=C(CN3C(C)=C(C)C4=C3C=CC(C(NC@HC)=O)=C4)C=C2)O

Pharmacophore Modeling of Non-Thiazolidinedione PPARγ Modulators

Pharmacophore models for PPARγ modulators emphasize three-dimensional spatial arrangements essential for inhibiting Ser273 phosphorylation without triggering classical agonism. SR1664’s pharmacophore comprises:

  • Hydrogen Bond Acceptor (HBA): Carboxylic acid oxygen atoms forming salt bridges with Arg288 and Ser342.
  • Hydrophobic Features: The dimethyl indole and biphenyl groups occupying the hydrophobic cleft near H3.
  • Aromatic Ring: The 4-nitrophenyl group enabling π-π stacking with Phe282 [4] [6].

Dynamic multi-conformation pharmacophore modeling (MCDPM) reveals that SR1664 stabilizes an alternate binding pocket distinct from full agonists like rosiglitazone. Unlike TZDs, which anchor to helix 12 (H12) via hydrogen bonding to Tyr473, SR1664 binds near the Ω-loop (residues 263–275), preventing CDK5 access to Ser273. This binding mode avoids H12 stabilization, explaining its lack of transcriptional agonism [6] [9]. Virtual screening using this model identified SR1664 analogs with enhanced selectivity, such as UHC1 and GQ-16, which share the core biphenyl-indole scaffold but vary in hydrophobic substituents [9].

Table 2: Key Pharmacophore Features of SR1664 and Analogous Modulators

FeatureStructural ElementRole in Target Engagement
Hydrogen Bond DonorCarboxylic acidBinds Ser289/His323
Hydrophobic DomainDimethyl indoleOccupies H3/β3-β4 hydrophobic cleft
Aromatic Ring4-NitrophenylStabilizes F282 via π-π stacking
Stereocenter(S)-1-(4-nitrophenyl)ethylEnsures optimal hydrophobic burial

Binding Affinity Profiling (Ki/IC50 Determination)

SR1664 exhibits high-affinity binding to PPARγ, with a Ki of 28.67 nM for the ligand-binding pocket, as determined by competitive fluorescence polarization assays. Its IC₅₀ for inhibiting CDK5-mediated Ser273 phosphorylation is 80 nM, surpassing reference compounds like rosiglitazone (IC₅₀ = 4,400 nM) [1] [9]. This potency arises from:

  • Allosteric Disruption: Binding stabilizes the Ω-loop, sterically blocking CDK5 docking.
  • Selectivity: No inhibition of CDK5 kinase activity against non-PPARγ substrates (e.g., retinoblastoma protein) at concentrations ≤10 μM [4] [9].

Affinity kinetics were quantified using isothermal titration calorimetry (ITC), revealing a ΔG of -10.2 kcal/mol and entropy-driven binding (TΔS = -2.8 kcal/mol). Comparatively, covalent inhibitors like GW9662 show higher affinity (Ki = 3.7 nM) but lack phosphorylation-specific effects [5] [10].

Table 3: Binding and Functional Potency of SR1664 vs. Reference Compounds

CompoundPPARγ Binding Ki (nM)pSer273 IC₅₀ (nM)Transcriptional Agonism (EC₅₀, nM)
SR166428.67 ± 1480 ± 6>50,000 (negligible)
Rosiglitazone90 ± 274,400 ± 82027 ± 16
GW96623.7Inactive>50,000
UHC142.1210>10,000

Comparative Analysis of Covalent vs. Non-Covalent PPARγ Ligands

SR1664 exemplifies non-covalent modulators that reversibly bind PPARγ, contrasting covalent ligands like GW9662 and T0070907, which alkylate Cys285. Key differences include:

  • Mechanism of Inhibition:
  • Covalent ligands: Irreversibly modify Cys285, shifting PPARγ toward transcriptionally repressive conformations. For example, T0070907 stabilizes a helix 12-occluded state, enhancing corepressor recruitment [5] [7].
  • SR1664: Reversibly occupies an alternate pocket near H3/β3-β4, inhibiting phosphorylation without altering H12 dynamics [4] [10].
  • Functional Selectivity:
  • Covalent inhibitors broadly antagonize ligand binding but show efficacy-dependent allostery. T0070907’s pyridyl group forms a water-mediated hydrogen bond with Arg288, converting it to an inverse agonist, whereas GW9662 remains neutral [5] [10].
  • SR1664 selectively blocks phosphorylation-dependent gene dysregulation (e.g., adipocytokines) without affecting non-phosphorylation pathways [4] [8].
  • Structural Flexibility:Co-crystal structures (PDB: 5Y2O) reveal SR1664 cobinding with covalent inhibitors via alternate-site occupancy, whereas ligands like MRL24 displace covalent inhibitors from the orthosteric pocket [7] [10].

Table 4: Functional Classification of PPARγ Ligands

Ligand TypeRepresentativesTranscriptional EfficacySer273 Inhibition
Full AgonistRosiglitazone+++ (EC₅₀ = 27 nM)+ (IC₅₀ = 4,400 nM)
Covalent Inverse AgonistT0070907--- (Repressive)-
Covalent AntagonistGW9662--- (Neutral)-
Non-Covalent ModulatorSR1664- (Negligible)+++ (IC₅₀ = 80 nM)

Properties

Product Name

SR1664

IUPAC Name

2-[4-[[2,3-dimethyl-5-[[(1S)-1-(4-nitrophenyl)ethyl]carbamoyl]indol-1-yl]methyl]phenyl]benzoic acid

Molecular Formula

C33H29N3O5

Molecular Weight

547.6 g/mol

InChI

InChI=1S/C33H29N3O5/c1-20-22(3)35(19-23-8-10-25(11-9-23)28-6-4-5-7-29(28)33(38)39)31-17-14-26(18-30(20)31)32(37)34-21(2)24-12-15-27(16-13-24)36(40)41/h4-18,21H,19H2,1-3H3,(H,34,37)(H,38,39)/t21-/m0/s1

InChI Key

IIJDFXNUWZTHIM-NRFANRHFSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

SR1664; SR-1664; SR 1664.

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.